molecular formula C18H15N3O4S B2400273 N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 290839-72-4

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2400273
CAS No.: 290839-72-4
M. Wt: 369.4
InChI Key: DXHADNDBFOJQBU-UHFFFAOYSA-N
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Description

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a chemical compound with the molecular formula C18H15N3O4S It is known for its unique structure, which includes a thiazole ring, a methoxybenzyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzylamine with 2-bromo-3-nitrobenzoic acid to form an intermediate, followed by cyclization with thiourea to yield the desired thiazole ring . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

    Cyclization: Thiourea, potassium carbonate (K2CO3)

Major Products Formed:

    Reduction: Formation of N-[5-(4-aminobenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

    Substitution: Formation of various substituted thiazole derivatives

Scientific Research Applications

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Comparison with Similar Compounds

Comparison: N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is unique due to its specific substitution pattern on the benzamide and thiazole rings. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds. For example, the position of the nitro group can significantly influence the compound’s ability to interact with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-25-15-7-5-12(6-8-15)9-16-11-19-18(26-16)20-17(22)13-3-2-4-14(10-13)21(23)24/h2-8,10-11H,9H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHADNDBFOJQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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